(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one
Overview
Description
(-)-corey lactone is a gamma-lactone.
Mechanism of Action
Target of Action
(-)-Corey lactone diol, also known as (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one or Corey lactone Diol, is a type of sesquiterpene lactone . Sesquiterpene lactones are a class of bioactive plant products that display an array of biological and pharmacological activities such as antimicrobial, cytotoxic, anti-inflammatory, antiviral, antibacterial, and antifungal . An important feature of these sesquiterpene lactones is the presence of an α-methylene-γ-lactone moiety which can react with nucleophilic sulfhydryl groups present in enzymes, proteins, and glutathione . The differences in the activities found among sesquiterpene lactones are due to the number of alkylating elements, lipophilicity, and chemical environment .
Mode of Action
The mechanism of action of (-)-Corey lactone diol involves the nucleophilic addition of thiols, such as cysteine, to the α-methylene-γ-lactone moiety . This interaction with its targets leads to changes in the biochemical pathways within the cell.
Biochemical Pathways
The biochemical pathways affected by (-)-Corey lactone diol are related to the oxidation of lipids in fungi . Lactone can result from different enzymatic pathways, and three main biosynthetic pathways are presented in this part. Some of these ways (β- or ω-oxidation) can be related to the main metabolic pathways of oxidation of lipids in fungi .
Pharmacokinetics
It’s known that lactones are rapidly absorbed but slowly metabolized Due to the inhibitory effects of lactones on metabolic enzymes, it is necessary to pay attention to the possible side effects of combining lactones with other drugs, in clinical application .
Result of Action
The result of the action of (-)-Corey lactone diol is the formation of lactones from diols under mild conditions . A mixture of diol, NAD+, synthetic bridged flavin cofactor, and catalase were prepared in Tris–HCl buffer (pH 8.0). The reactions were initiated by the addition of horse liver alcohol dehydrogenase (HLADH) solution in a total of 1 mL of aqueous medium .
Action Environment
The action environment of (-)-Corey lactone diol is influenced by various factors. For instance, Cu/nitroxyl catalysts promote a highly efficient and selective aerobic oxidative lactonization of diols under mild reaction conditions using ambient air as the oxidant . A Cu/ABNO catalyst system shows excellent reactivity with symmetrical diols and hindered unsymmetrical diols, whereas a Cu/TEMPO catalyst system displays excellent chemo- and regioselectivity for the oxidation of less hindered unsymmetrical diols .
Biochemical Analysis
Biochemical Properties
The biochemical properties of (-)-Corey lactone diol are largely determined by its interactions with various biomolecules. One of the promising accesses to these flexible scaffolds is NAD(P)±dependent alcohol dehydrogenases-catalyzed oxidative lactonization of diols . This process relies on the construction of an efficient NAD(P)+ regeneration system . The reaction conditions of this system were optimized and a variety of lactones including chiral lactones were efficiently obtained from various diols .
Cellular Effects
They are involved in the arrangement of duties, such as biofilm formation occurrence, virulence activity of bacteria, production of antibiotics, plasmid conjugal transfer incident, pigmentation phenomenon, and production of exopolysaccharide (EPS) .
Molecular Mechanism
The molecular mechanism of (-)-Corey lactone diol involves a series of complex biochemical reactions. For instance, Cu/nitroxyl catalysts promote a highly efficient and selective aerobic oxidative lactonization of diols under mild reaction conditions using ambient air as the oxidant . A Cu/ABNO catalyst system shows excellent reactivity with symmetrical diols and hindered unsymmetrical diols .
Dosage Effects in Animal Models
It is known that animal models are widely used for novel drug development for treatment of diabetes and its complications .
Metabolic Pathways
The metabolic pathways of (-)-Corey lactone diol involve a series of complex biochemical reactions. For instance, we comprehensively summarized the biosynthetic pathways of diols from renewable biomass in E. coli and discussed the metabolic-engineering strategies that could enhance the production of diols, including the optimization of biosynthetic pathways, improvement of cofactor supplementation, and reprogramming of the metabolic network .
Subcellular Localization
It is known that the subcellular localization prediction tool named SLPred-ECL is proven to be better at predicting eight classes (Other, Cytoplasm, Golgi apparatus, Membrane, Mitochondrion, Nucleus, Plastid, and Secreted) with an overall prediction accuracy of 63% .
Properties
IUPAC Name |
(3aR,4S,5R,6aS)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-3-5-4-1-8(11)12-7(4)2-6(5)10/h4-7,9-10H,1-3H2/t4-,5-,6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTZWRCSPHQSFX-GBNDHIKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2C1OC(=O)C2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]2[C@H]1OC(=O)C2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369135 | |
Record name | (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32233-40-2 | |
Record name | (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32233-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3aR,4S,5R,6aS)-(-)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R78KQ4P7T9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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